molecular formula C18H29NO4 B12340760 Sphingolactone-24

Sphingolactone-24

Cat. No.: B12340760
M. Wt: 323.4 g/mol
InChI Key: OCXQUITYSDKHLR-CMJZMVGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphingolactone-24 is a selective and irreversible inhibitor of neutral sphingomyelinase (N-SMase).

Preparation Methods

Sphingolactone-24 is synthesized through a series of chemical reactions. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The compound is typically prepared in a laboratory setting, and the process involves multiple steps to ensure high purity and yield. The exact synthetic route and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Sphingolactone-24 undergoes various chemical reactions, including inhibition of enzyme activity. It is known to inhibit the phosphorylation of p38 MAPK and antagonize the anti-apoptotic effects of lipopolysaccharides (LPS) on neutrophils. The compound is used in vitro at concentrations of 50 µM for 30 minutes to 24 hours, and in vivo at a dosage of 1 mg/kg administered intraperitoneally .

Scientific Research Applications

Sphingolactone-24 has several scientific research applications:

Mechanism of Action

Sphingolactone-24 exerts its effects by selectively and irreversibly inhibiting neutral sphingomyelinase. This inhibition prevents the enzyme from catalyzing the hydrolysis of sphingomyelin to ceramide, thereby affecting sphingolipid signaling pathways. The compound’s action on sphingomyelinase leads to reduced phosphorylation of p38 MAPK and inhibition of anti-apoptotic effects induced by lipopolysaccharides .

Comparison with Similar Compounds

Sphingolactone-24 is unique in its selective and irreversible inhibition of neutral sphingomyelinase. Similar compounds include:

This compound stands out due to its specificity and irreversible inhibition, making it a valuable tool in research focused on sphingomyelinase and related pathways.

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

(2E,4E)-N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide

InChI

InChI=1S/C18H29NO4/c1-3-5-7-9-10-14-12-16(23-18(14)22)15(13-20)19-17(21)11-8-6-4-2/h4,6,8,11,14-16,20H,3,5,7,9-10,12-13H2,1-2H3,(H,19,21)/b6-4+,11-8+/t14?,15-,16+/m0/s1

InChI Key

OCXQUITYSDKHLR-CMJZMVGCSA-N

Isomeric SMILES

CCCCCCC1C[C@@H](OC1=O)[C@H](CO)NC(=O)/C=C/C=C/C

Canonical SMILES

CCCCCCC1CC(OC1=O)C(CO)NC(=O)C=CC=CC

Origin of Product

United States

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